molecular formula C9H11ClF3NO B1616474 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride CAS No. 62064-75-9

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

Cat. No.: B1616474
CAS No.: 62064-75-9
M. Wt: 241.64 g/mol
InChI Key: ULQSDBFSKLIUNU-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) substituent on the benzene ring and a β-amino alcohol backbone. Its molecular formula is C₉H₁₁ClF₃NO (molecular weight: 241.64 g/mol), and it is structurally distinguished by the presence of a hydroxyl (-OH) group and an amine (-NH₂) group on the ethanolic chain . The compound’s CAS number is 1373925-07-5, and it is often utilized in pharmaceutical research due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSDBFSKLIUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977645
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62064-75-9
Record name 62064-75-9
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Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Route

Overview:
The most established method for synthesizing 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is reductive amination starting from 3-(trifluoromethyl)benzaldehyde. This process typically involves:

  • Step 1: Formation of a β-nitro alcohol intermediate by reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane under Henry reaction conditions.
  • Step 2: Reduction of the nitro group to an amine, yielding the amino alcohol.
  • Step 3: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability.

Reducing Agents:
Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Reaction Conditions Optimization:

  • Temperature: 30–35°C
  • pH: 6–7
  • Solvent: Ethanol/water mixtures
  • Reaction Time: 12–24 hours
  • Catalyst loading (for hydrogenation): 0.5–1.0 mol%

Yield: 70–85% under optimized conditions.

Parameter Optimal Range Impact on Yield
Temperature 30–35 °C ±10%
Catalyst Loading 0.5–1.0 mol% ±15%
Reaction Time 12–24 hours ±5%

Asymmetric Hydrogenation for Enantiopure Forms

To obtain enantiomerically enriched or pure forms of the compound, asymmetric hydrogenation is employed using chiral catalysts such as ruthenium-BINAP complexes. This method achieves enantiomeric excess (ee) greater than 95%, which is critical for pharmaceutical applications where stereochemistry influences biological activity.

  • Chiral Resolution Techniques:
    • Chiral HPLC using Chiralpak AD-H columns with hexane:isopropanol (80:20) as mobile phase.
    • Kinetic resolution via selective enzymatic acylation using lipases like Candida antarctica lipase B (CAL-B).
    • Recrystallization from ethanol/water mixtures to enhance ee by 5–10%.

Industrial Scale Synthesis and Purification

Industrial production adapts the reductive amination route with process intensification techniques:

  • Use of continuous flow reactors for improved reaction control and scalability.
  • Azeotropic distillation to remove water and solvents efficiently.
  • Seeding and temperature control during crystallization to obtain high-purity diastereomeric forms.
  • Purification via recrystallization or chromatographic methods to achieve research-grade purity (>95%).

A typical industrial crystallization process involves:

  • Drying the solution to a Karl Fischer (KF) water content below 130 μg/mL.
  • Cooling and seeding the solution with the desired diastereomer.
  • Aging the slurry at sub-zero temperatures (-10 to -12 °C) with potassium tert-butoxide to convert undesired diastereomers.
  • Acidification and aqueous washing followed by solvent removal and recrystallization.

Alternative Synthetic Approaches

While reductive amination is predominant, alternative methods have been reported in related compounds synthesis, including:

  • Friedel-Crafts acylation and subsequent functional group transformations.
  • Use of organolithium reagents for selective functionalization of aromatic precursors.
  • Nucleophilic substitution reactions on suitably activated intermediates.

These methods may require longer reaction times or more stringent conditions but offer routes to derivatives or analogs with modified properties.

Analytical Characterization During Preparation

To ensure the quality and purity of this compound, the following analytical techniques are employed:

Technique Key Parameters Purpose
High-Performance Liquid Chromatography (HPLC) C18 column, 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), retention time ~8.2 min Purity assessment (>95%)
Nuclear Magnetic Resonance (NMR) Aromatic protons δ 7.6–7.8 ppm, CH-OH δ 4.1 ppm, NH₂ δ 3.3 ppm Structural confirmation
Mass Spectrometry (ESI-MS) m/z 265.1 [M+H]⁺ (theoretical 264.1) Molecular weight verification

Summary Table: Preparation Methods

Preparation Method Key Steps Advantages Challenges
Reductive Amination Henry reaction → reduction → HCl salt formation High yield, straightforward Requires careful control of reduction
Asymmetric Hydrogenation Chiral catalyst hydrogenation High enantiomeric purity Catalyst cost and sensitivity
Industrial Crystallization Azeotropic drying, seeding, temperature control Scalable, high purity Process complexity, diastereomer control
Alternative Synthetic Routes Friedel-Crafts, organolithium chemistry Access to derivatives Longer synthesis, lower yields

Research Findings and Optimization Insights

  • Adjusting reaction parameters such as pH, temperature, and solvent polarity significantly influences yield and purity.
  • Enantiomeric excess can be maximized by combining asymmetric catalysis with enzymatic kinetic resolution and recrystallization.
  • Industrial processes benefit from continuous flow technology and precise crystallization control to minimize impurities and maximize throughput.
  • Analytical methods are critical throughout synthesis to monitor reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Development

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is being explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its structure allows it to act as a building block for various medicinal compounds, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter systems .

Biochemical Studies

The compound serves as a useful reagent in biochemical assays and studies. Its amino alcohol structure enables it to participate in various chemical reactions, making it valuable for synthesizing other biologically active molecules .

Fluorine Chemistry

As a trifluoromethyl-substituted compound, it plays a role in fluorine chemistry, which is crucial for developing compounds with enhanced biological activity and stability. The presence of fluorine can significantly influence the pharmacokinetics and pharmacodynamics of drugs .

Case Study 1: Neuropharmacological Research

A study investigated the effects of compounds similar to this compound on serotonin receptors. The findings indicated that modifications to the amino alcohol structure could enhance receptor affinity and selectivity, suggesting potential applications in treating mood disorders .

Case Study 2: Synthesis of Antidepressants

Research focused on the synthesis of antidepressant agents utilized this compound as a precursor. The results showed that derivatives of this compound exhibited improved efficacy in animal models of depression, highlighting its significance in antidepressant drug development .

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol

  • Molecular Formula: C₉H₁₀F₃NO₂
  • Key Difference : The trifluoromethoxy (-OCF₃) group replaces the trifluoromethyl (-CF₃) group.
  • However, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one Hydrochloride

  • Molecular Formula : C₈H₈ClF₃N₂O
  • Key Differences :
    • Pyridine ring replaces the benzene ring.
    • Ketone (-CO-) replaces the hydroxyl (-OH) group.
  • The ketone group reduces polarity compared to the alcohol, which may affect solubility and pharmacokinetic properties .

Functional Group Modifications

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine Hydrochloride

  • Molecular Formula: C₉H₁₁ClF₃NO
  • Key Difference : The hydroxyl (-OH) group is absent, replaced by a primary amine (-NH₂).
  • Impact : The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely increasing membrane permeability but decreasing solubility in aqueous media .

Methyl 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoate Hydrochloride

  • Molecular Formula: C₁₁H₁₃ClF₃NO₂
  • Key Differences: Propanoate ester replaces the ethanol backbone. Trifluoromethyl group is at the para position on the benzene ring.
  • Impact : The ester group introduces hydrolytic instability under basic conditions, while the para-substituted CF₃ may alter steric interactions in receptor binding .

Heterocyclic Derivatives

rac-(1R,2R)-2-(2-Chloro-1,3-thiazol-4-yl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₆H₉Cl₂N₂S
  • Key Differences :
    • Thiazole ring replaces the benzene ring.
    • Cyclopropane ring introduces conformational rigidity.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Position Biological Notes
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol HCl C₉H₁₁ClF₃NO 241.64 -OH, -NH₂ meta-CF₃ Enhanced metabolic stability
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol C₉H₁₀F₃NO₂ 227.18 -OH, -NH₂ meta-OCF₃ Discontinued (synthesis issues)
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one HCl C₈H₈ClF₃N₂O 240.61 -CO-, -NH₂ pyridine-CF₃ Potential CNS activity
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine HCl C₉H₁₁ClF₃NO 241.64 -NH₂ meta-OCF₃ Improved lipophilicity
Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate HCl C₁₁H₁₃ClF₃NO₂ 283.68 -COOCH₃, -NH₂ para-CF₃ Ester hydrolysis sensitivity

Biological Activity

Overview

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is a compound with the molecular formula C9_9H10_{10}F3_3NO, characterized by its trifluoromethyl group on the phenyl ring. This compound is a derivative of phenylethanolamine and exhibits significant biological activity, particularly in the modulation of neurotransmitter synthesis and potential therapeutic applications.

The primary target of this compound is Phenylethanolamine N-methyltransferase (PNMT) . This enzyme plays a crucial role in the biosynthesis of catecholamines, including norepinephrine and epinephrine. By interacting with PNMT, the compound may influence catecholamine levels, thereby affecting various physiological processes such as mood regulation and stress response.

Biochemical Pathways

The compound's interaction with PNMT suggests its involvement in the catecholamine biosynthesis pathway , which is critical for neurotransmitter production. This modulation can lead to various biological effects, including potential neuroprotective properties and impacts on cardiovascular functions.

Biological Activity and Research Findings

Research has indicated that this compound possesses several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit selective antimicrobial properties. For instance, derivatives of this compound have demonstrated activity against Chlamydia species, suggesting its potential as a scaffold for developing new antimicrobial agents .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Experimental Data

A notable study investigated the effects of different derivatives of trifluoromethyl-substituted phenylethanolamines on bacterial pathogens. The results indicated that compounds similar to this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing antimicrobial efficacy .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AN. meningitidis64 μg/mL
Compound BH. influenzae32 μg/mL
This compoundC. trachomatisActive

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in various studies. Preliminary results indicate low toxicity towards human cell lines, making it a candidate for further therapeutic exploration . However, comprehensive toxicity studies are necessary to establish a safety profile for clinical applications.

Q & A

Q. Table 1. Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
Reductive Amination3-(Trifluoromethyl)benzaldehyde, NH4OAc, NaBH3CN, MeOH, 24 h6892
Salt FormationHCl (gas), Et2O, 0°C8598

Q. Table 2. Receptor Binding Affinity Comparison

ReceptorIC50 (nM)Assay TypeReference
5-HT1A120 ± 15Radioligand (HEK293)
α2-Adrenergic450 ± 40Fluorescence Polarization (CHO)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

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